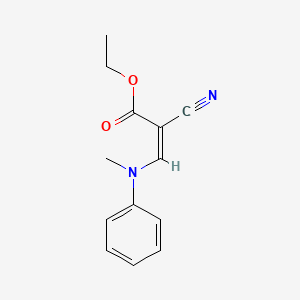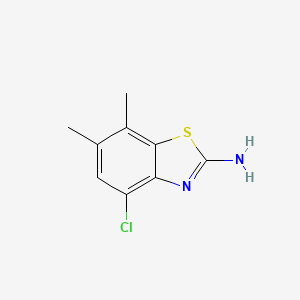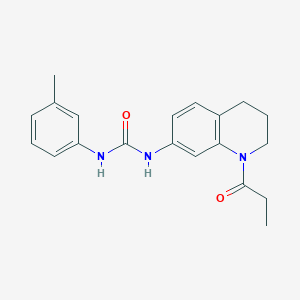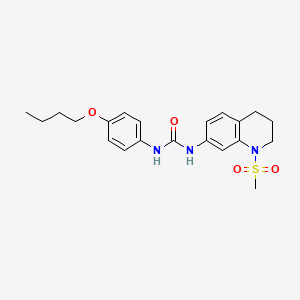![molecular formula C22H27N3O4 B6574715 3-[1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl]-1-[2-(4-methoxyphenyl)ethyl]urea CAS No. 1203160-42-2](/img/structure/B6574715.png)
3-[1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl]-1-[2-(4-methoxyphenyl)ethyl]urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound 3-[1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl]-1-[2-(4-methoxyphenyl)ethyl]urea is a synthetic organic molecule that features a complex structure and a variety of functional groups. The presence of a tetrahydroquinoline ring, a methoxyacetyl group, and a urea linkage makes this compound of significant interest in the field of medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-[1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl]-1-[2-(4-methoxyphenyl)ethyl]urea involves multi-step organic reactions. The initial step often includes the formation of the tetrahydroquinoline core, which is then functionalized with the methoxyacetyl group. The final step typically involves the formation of the urea bond through the reaction of an amine with an isocyanate derivative. Specific conditions such as temperature, solvents, and catalysts are carefully optimized to maximize yield and purity.
Industrial Production Methods: In an industrial setting, the production of this compound would scale up the laboratory procedures with an emphasis on efficiency and cost-effectiveness. Continuous flow reactors and advanced purification techniques like high-performance liquid chromatography (HPLC) may be employed to ensure high-quality output.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: : The methoxy groups could undergo oxidation under strong oxidizing conditions, though the exact products would depend on the specific reagents and conditions used.
Reduction: : Reduction reactions could target the quinoline ring, potentially yielding a range of reduced products.
Substitution: : Electrophilic or nucleophilic substitution reactions could occur, particularly at positions where electron density is high.
Oxidation: : Potassium permanganate (KMnO4), chromium trioxide (CrO3) under acidic conditions.
Reduction: : Lithium aluminum hydride (LiAlH4), hydrogen gas (H2) with a palladium catalyst.
Substitution: : Halogenating agents like bromine (Br2), nucleophiles like hydroxide ions (OH-).
Major Products: The specific products will vary based on the reagents and conditions, but could include various oxidized derivatives, reduced forms, and substituted analogs of the original molecule.
Scientific Research Applications
Chemistry: In chemistry, this compound may be explored as an intermediate for the synthesis of more complex molecules, given its multiple reactive sites and functional groups.
Biology: The compound may have potential as a biochemical probe to study specific pathways involving its molecular targets.
Medicine: In medicinal research, compounds with tetrahydroquinoline and urea functionalities are often investigated for their pharmacological properties, such as anti-cancer or anti-inflammatory activity.
Industry: The compound could serve as a precursor for the development of new materials or as a specialty chemical in various industrial applications.
Mechanism of Action
The mechanism by which this compound exerts its effects would involve its interaction with specific molecular targets, potentially including enzymes or receptors. The functional groups present in the molecule, such as the urea and methoxy groups, might facilitate binding to these targets and modulate their activity through inhibition or activation.
Comparison with Similar Compounds
Similar Compounds:
3-[1-(2-Hydroxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl]-1-[2-(4-hydroxyphenyl)ethyl]urea
3-[1-(2-Acetoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl]-1-[2-(4-acetoxyphenyl)ethyl]urea
Highlighting Uniqueness: The distinct combination of methoxyacetyl and tetrahydroquinoline with a urea linkage distinguishes it from its analogs, potentially offering unique pharmacokinetic and pharmacodynamic properties, as well as specific molecular interactions that can be exploited for targeted therapeutic effects.
Remember, while this article provides a solid framework, thorough and specific experimental data is crucial to understand the full potential and limitations of 3-[1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl]-1-[2-(4-methoxyphenyl)ethyl]urea. Any more requests for scientific deep-dives?
Properties
IUPAC Name |
1-[1-(2-methoxyacetyl)-3,4-dihydro-2H-quinolin-7-yl]-3-[2-(4-methoxyphenyl)ethyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N3O4/c1-28-15-21(26)25-13-3-4-17-7-8-18(14-20(17)25)24-22(27)23-12-11-16-5-9-19(29-2)10-6-16/h5-10,14H,3-4,11-13,15H2,1-2H3,(H2,23,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJKGGJWZUVWKCG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(=O)N1CCCC2=C1C=C(C=C2)NC(=O)NCCC3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-methoxy-N-[1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzene-1-sulfonamide](/img/structure/B6574639.png)
![N-{2-phenyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}cyclopentanecarboxamide](/img/structure/B6574646.png)

![5-bromo-N-{2-phenyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}thiophene-2-carboxamide](/img/structure/B6574650.png)

![4-{[4-(1,1-dioxo-1lambda6,2-benzothiazol-3-yl)piperazin-1-yl]methyl}benzonitrile](/img/structure/B6574654.png)
![2-{[(2-chloro-6-fluorophenyl)methyl]sulfanyl}-5-(4-chlorophenyl)-1-methyl-1H-imidazole](/img/structure/B6574659.png)
![N-[2-(3,5-dimethylphenoxy)ethyl]cyclopentanecarboxamide](/img/structure/B6574667.png)
![3,4-difluoro-N-{2-[3-(trifluoromethyl)phenoxy]ethyl}benzamide](/img/structure/B6574668.png)
![N-[2-(2H-1,3-benzodioxol-5-yloxy)ethyl]-2-(naphthalen-2-yloxy)acetamide](/img/structure/B6574669.png)
![3-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-7-yl]-1-(2-phenylethyl)urea](/img/structure/B6574699.png)

![1-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)-3-[(thiophen-2-yl)methyl]urea](/img/structure/B6574711.png)

